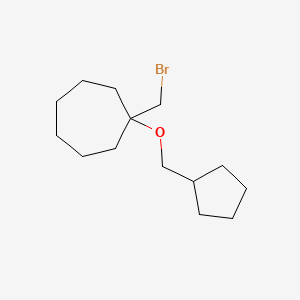

1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane

描述

1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane is a brominated cycloheptane derivative featuring a cyclopentylmethoxy substituent. The bromomethyl group enhances reactivity in nucleophilic substitutions, while the cyclopentylmethoxy moiety may influence steric and electronic properties, affecting solubility and stability .

属性

分子式 |

C14H25BrO |

|---|---|

分子量 |

289.25 g/mol |

IUPAC 名称 |

1-(bromomethyl)-1-(cyclopentylmethoxy)cycloheptane |

InChI |

InChI=1S/C14H25BrO/c15-12-14(9-5-1-2-6-10-14)16-11-13-7-3-4-8-13/h13H,1-12H2 |

InChI 键 |

UCYPDQLQAMFJDT-UHFFFAOYSA-N |

规范 SMILES |

C1CCCC(CC1)(CBr)OCC2CCCC2 |

产品来源 |

United States |

生物活性

1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrO |

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane |

The biological activity of 1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may modulate the activity of specific protein kinases, which are crucial in numerous cellular processes.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane exhibit antimicrobial properties. For instance, derivatives with bromomethyl groups have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Neuroprotective Effects

In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress. For example, one study highlighted that certain derivatives could enhance cell viability in neurotoxic environments, indicating a protective effect against neurodegeneration .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of brominated cycloalkanes, including derivatives of 1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating promising antimicrobial potential .

Case Study 2: Neuroprotection

In a neuroprotection assay involving HT-22 mouse hippocampal cells, a derivative of the compound was tested for its ability to counteract corticosterone-induced cytotoxicity. The results indicated that the compound significantly increased cell viability at concentrations between 6.25 µM and 25 µM, with optimal effects observed at 12.5 µM .

Comparative Analysis

To understand the relative biological activity of 1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Neuroprotective Effect (Cell Viability %) |

|---|---|---|

| 1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane | 10-50 | +30% at 12.5 µM |

| Similar Brominated Cycloalkane A | 20-60 | +25% at 15 µM |

| Similar Brominated Cycloalkane B | 15-55 | +20% at 10 µM |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variation

Compounds with bromomethyl groups but differing substituents are compared below:

Key Insights :

- Substituent Effects: Methanesulfonyl groups (electron-withdrawing) enhance stability and reactivity in cross-coupling reactions, whereas alkoxy groups (e.g., sec-butoxy, cyclopentylmethoxy) may improve solubility in nonpolar solvents .

Functional Group and Ring Size Comparisons

Key Insights :

- Ring Size and Stability : Smaller rings (e.g., cyclopropane) are strain-prone but highly reactive, while larger rings (e.g., cycloheptane) offer conformational diversity for tailored synthesis .

- Functional Group Synergy : Bromine’s leaving-group ability pairs well with electron-donating groups (e.g., alkoxy) to direct regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。